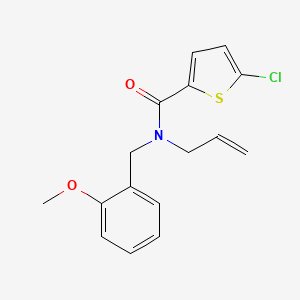
N-allyl-5-chloro-N-(2-methoxybenzyl)thiophene-2-carboxamide
Vue d'ensemble
Description
N-allyl-5-chloro-N-(2-methoxybenzyl)thiophene-2-carboxamide, also known as ACT-246475, is a novel compound that has been developed for its potential use in the treatment of neurological disorders. This compound belongs to the class of drugs known as allosteric modulators, which act on specific receptors in the brain to enhance or inhibit their activity.
Mécanisme D'action
The mechanism of action of N-allyl-5-chloro-N-(2-methoxybenzyl)thiophene-2-carboxamide involves its binding to a specific site on the mGluR2 receptor, known as the allosteric site. This binding enhances the activity of the receptor, leading to increased signaling through the downstream pathways. The exact mechanism by which this modulation occurs is not fully understood, but it is thought to involve the regulation of intracellular signaling cascades and the modulation of ion channel activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the activity of mGluR2 in a dose-dependent manner, leading to increased glutamate release and improved cognitive function. It has also been shown to reduce the activity of other neurotransmitter systems, such as the dopaminergic and serotonergic systems, which are implicated in the pathophysiology of schizophrenia and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-allyl-5-chloro-N-(2-methoxybenzyl)thiophene-2-carboxamide is its specificity for the mGluR2 receptor, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for clinical development. However, one of the limitations of this compound is its relatively low potency, which may limit its efficacy in clinical settings.
Orientations Futures
There are several future directions for the research and development of N-allyl-5-chloro-N-(2-methoxybenzyl)thiophene-2-carboxamide. One potential direction is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, to improve its efficacy and reduce the risk of adverse effects. Another direction is the investigation of the compound's therapeutic potential in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its downstream signaling pathways, to facilitate the development of more potent and specific allosteric modulators of mGluR2.
Applications De Recherche Scientifique
N-allyl-5-chloro-N-(2-methoxybenzyl)thiophene-2-carboxamide has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as schizophrenia, depression, and anxiety. It acts as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the regulation of glutamate neurotransmission. By enhancing the activity of mGluR2, this compound can modulate the release of glutamate and other neurotransmitters, leading to improved cognitive function and reduced symptoms of neurological disorders.
Propriétés
IUPAC Name |
5-chloro-N-[(2-methoxyphenyl)methyl]-N-prop-2-enylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-3-10-18(16(19)14-8-9-15(17)21-14)11-12-6-4-5-7-13(12)20-2/h3-9H,1,10-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSVTYPFRKRLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC=C)C(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



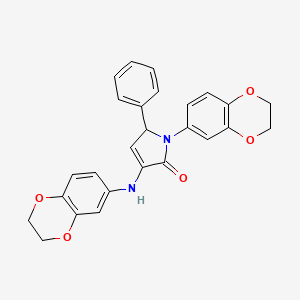
![3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B3981567.png)
![N-cyclopropyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3981568.png)
![ethyl 1-(1H-imidazol-4-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3981573.png)
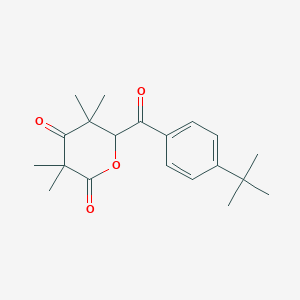
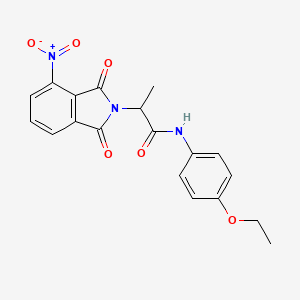
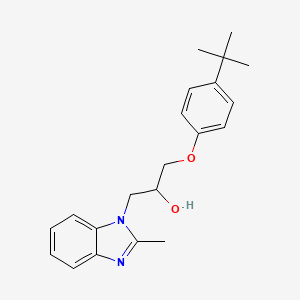
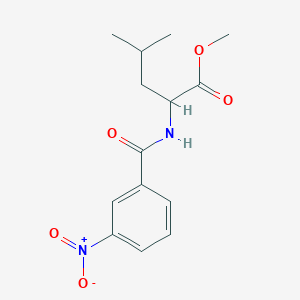
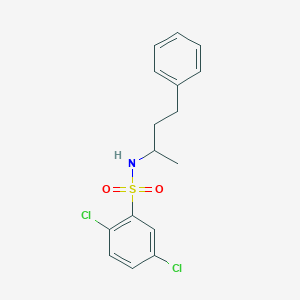
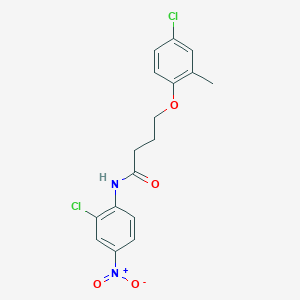
![9-[2-(2-sec-butylphenoxy)ethyl]-9H-carbazole](/img/structure/B3981625.png)
![3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]](/img/structure/B3981632.png)

![2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3981653.png)